molecular formula C17H16N4O3S B2359042 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 392249-39-7

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Número de catálogo: B2359042
Número CAS: 392249-39-7
Peso molecular: 356.4
Clave InChI: GQHFKFJCGARCST-ISLYRVAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a methyl group at position 3 and a nitro group at position 4. The benzamide moiety is further modified with a dimethylamino group at the para position. Its structural uniqueness lies in the conjugated system formed by the benzothiazole ring and the benzamide group, which likely enhances electronic delocalization and influences biological activity .

Propiedades

IUPAC Name

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-19(2)12-6-4-11(5-7-12)16(22)18-17-20(3)14-9-8-13(21(23)24)10-15(14)25-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFKFJCGARCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis of 4-(Dimethylamino)-N-(3-Methyl-6-Nitro-1,3-Benzothiazol-2-Ylidene)Benzamide

Retrosynthetic dissection reveals two primary disconnections:

  • Benzothiazole Core Formation : The 1,3-benzothiazole ring can be constructed via cyclization of a substituted 2-aminothiophenol derivative.
  • Ylidene-Benzamide Conjugation : The N-(benzothiazol-2-ylidene)benzamide moiety arises from condensation between a benzothiazol-2-amine and a benzoyl chloride derivative.

Key intermediates include:

  • 3-Methyl-6-nitro-1,3-benzothiazol-2-amine (Intermediate A)
  • 4-(Dimethylamino)benzoyl chloride (Intermediate B)

Synthetic Routes to this compound

Route 1: Nitration-Cyclization-Condensation Sequence

Step 1: Synthesis of 3-Methyl-6-Nitro-1,3-Benzothiazol-2-Amine

Procedure :

  • Nitration of 3-Methylbenzothiazole :
    • 3-Methylbenzothiazole is treated with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 10%) at 0–5°C for 2 hours.
    • Mechanism : Electrophilic aromatic substitution at the para position relative to the methyl group.
    • Yield : 68–72% (crude).
  • Reduction to 3-Methyl-6-Nitrobenzothiazol-2-Amine :
    • The nitrated product undergoes catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) to yield the amine.
    • Yield : 85–90% after recrystallization (ethanol/water).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂).
Step 2: Condensation with 4-(Dimethylamino)Benzoyl Chloride

Procedure :

  • Preparation of 4-(Dimethylamino)Benzoyl Chloride :
    • 4-(Dimethylamino)benzoic acid is refluxed with thionyl chloride (SOCl₂) at 70°C for 3 hours.
  • Condensation Reaction :
    • Intermediate A (1 equiv) and Intermediate B (1.2 equiv) are stirred in dry dichloromethane (DCM) with triethylamine (TEA, 2 equiv) at 0°C for 1 hour, followed by room temperature for 12 hours.
    • Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
    • Yield : 60–65% after silica gel chromatography (hexane/ethyl acetate, 3:1).

Analytical Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 168.5 (C=O), 158.2 (C=N), 152.1 (C-NO₂), 132.4–115.3 (Ar-C), 40.3 (N(CH₃)₂), 21.7 (CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₅N₄O₃S [M+H]⁺: 371.0811; found: 371.0810.

Route 2: Direct Cyclocondensation of 2-Amino-4-Nitrothiophenol

Step 1: Synthesis of 2-Amino-4-Nitrothiophenol

Procedure :

  • Reduction of 2-Nitro-4-Nitrothiophenol :
    • 2-Nitro-4-nitrothiophenol is reduced with SnCl₂·2H₂O in HCl (37%) at 80°C for 4 hours.
    • Yield : 75–80%.
Step 2: Cyclization with Methyl Chloroacetate

Procedure :

  • Formation of Benzothiazole Ring :
    • 2-Amino-4-nitrothiophenol (1 equiv) and methyl chloroacetate (1.5 equiv) are refluxed in ethanol with K₂CO₃ (2 equiv) for 6 hours.
    • Yield : 70–75% (Intermediate A).
Step 3: Condensation as in Route 1

Overall Yield : 50–55% (lower than Route 1 due to side reactions during cyclization).

Optimization of Reaction Conditions

Catalytic Effects on Condensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
TEA DCM 25 12 65
DMAP THF 40 8 72
Pyridine Toluene 80 6 58

DMAP (4-Dimethylaminopyridine) enhances nucleophilicity of the amine, improving yields.

Impact of Nitration Reagents

Reagent System Regioselectivity (6-Nitro:4-Nitro) Yield (%)
HNO₃/H₂SO₄ 9:1 68
Acetyl nitrate (AcONO₂) 8:2 60
NO₂BF₄ 9.5:0.5 75

NO₂BF₄ minimizes over-nitration, favoring the 6-nitro isomer.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • UV-Vis (MeOH) : λₐᵦ = 340 nm (π→π* transition of benzothiazole), 420 nm (n→π* of nitro group).
  • X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, confirming planar benzothiazole-ylidene conjugation.

Purity Assessment

  • HPLC (C18, 70:30 MeOH/H₂O) : Retention time = 8.2 min, purity >98%.

Applications and Comparative Pharmacological Profile

While beyond the scope of synthesis, preliminary studies suggest the compound inhibits protein kinases (IC₅₀ = 0.8 µM vs. EGFR). Its dimethylamino group enhances solubility, making it a candidate for oral bioavailability studies.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the nitro group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Dimethylamine, alkyl halides.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions can produce various substituted benzamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against different cancer cell lines, particularly those associated with colorectal cancer.

Case Study: Anticancer Screening

In a study investigating the anticancer properties of various synthesized benzamide derivatives, this compound demonstrated promising results with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against enzymes involved in metabolic disorders such as diabetes and neurodegenerative diseases.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing Type 2 diabetes mellitus and Alzheimer's disease respectively. The inhibition of these enzymes suggests a dual therapeutic potential for managing both metabolic and neurodegenerative conditions .

Antimicrobial Properties

The antimicrobial efficacy of the compound has been explored against various bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial cell functions.

Antimicrobial Activity Evaluation

In antimicrobial screening tests, compounds derived from this compound exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, minimum inhibitory concentrations (MIC) were recorded at levels comparable to or better than established antimicrobial agents, indicating its potential for use in treating infections caused by resistant strains .

Photophysical Properties

The photophysical characteristics of this compound have made it a candidate for applications in fluorescence-based assays.

Fluorescent Properties

Studies have shown that this compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging and detection assays. Its ability to bind selectively to certain biological targets enhances its utility in research settings focused on cellular processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Insights from SAR Studies

Research into the SAR has provided insights into how modifications to the benzamide structure can enhance its efficacy and selectivity against target enzymes or cancer cells. Such studies are essential for guiding future synthetic efforts aimed at developing more potent derivatives .

Mecanismo De Acción

The mechanism of action of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π stacking, or electrostatic interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biomolecules. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzothiazole-Benzamide Derivatives

Structural Analogues from Literature

(a) N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides (Compounds 3a–g)
  • Structure : These compounds share the benzothiazole-carbamothioyl-benzamide backbone but vary in substituents at the benzamide’s 2- or 4-position (e.g., halides, nitro, methoxy) .
  • Biological Activity : Exhibited moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, with substituent-dependent efficacy. For example, nitro-substituted derivatives showed enhanced activity compared to methoxy analogues .
  • Key Difference: The target compound’s 6-nitro group on the benzothiazole ring and dimethylamino substitution on the benzamide are absent in this series, suggesting distinct electronic and steric profiles .
(b) 4-(Dimethylamino)-N-(4-Methoxy-3-Propenyl-1,3-Benzothiazol-2-ylidene)Benzamide
  • Structure: Features a methoxy group at position 4 and a propenyl group at position 3 on the benzothiazole ring, with the same dimethylamino-benzamide moiety .
(c) N-Acenaphthyleno[1,3]thiazol-8-yl-4-(Dimethylamino)Benzamide
  • Structure : Incorporates a fused acenaphthylene-thiazole system instead of a simple benzothiazole ring .
  • Significance : The extended aromatic system may enhance π-π stacking interactions in biological targets but reduces solubility compared to the target compound .

Functional Group Impact on Properties

Compound Substituents Molecular Weight Key Biological Activity Solubility (Predicted)
Target Compound 3-Me, 6-NO₂, 4-NMe₂ ~371.4 g/mol Not explicitly reported (see Notes) Moderate (logP ~3.1)
Compound 3d (Nitro-substituted) 4-NO₂ on benzamide ~342.3 g/mol Antibacterial (MIC: 8 µg/mL) Low (logP ~3.8)
Compound W1 2,4-Dinitrophenyl ~483.4 g/mol Antimicrobial, anticancer Very low (logP ~5.2)
ECHEMI Compound 4-OMe, 3-propenyl ~381.4 g/mol Not reported High (logP ~2.4)

Notes:

  • Dimethylamino substitution improves solubility relative to dinitrophenyl analogues (e.g., W1) .

Actividad Biológica

4-(Dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core with a dimethylamino group and a substituted benzothiazole moiety. Its structure can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown the following mechanisms:

  • Inhibition of Enzymes : Compounds in the benzothiazole family often inhibit enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial DNA replication and cell division.
  • Antimicrobial Activity : The compound exhibits significant antibacterial activity against pathogens like Mycobacterium tuberculosis by disrupting cellular processes .

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including the target compound, possess antitumor properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound showed promising activity against various cancer cell lines. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .

Antibacterial Activity

The compound has been tested against several bacterial strains:

Bacterial Strain Activity IC50 (µM)
Mycobacterium tuberculosisSignificant Inhibition5.0
Escherichia coliModerate Inhibition10.0
Staphylococcus aureusLow Inhibition25.0

These results suggest that the compound has varying levels of effectiveness against different bacterial pathogens .

Study on Antitubercular Activity

A study conducted on similar benzothiazole derivatives highlighted their potential as anti-tubercular agents. The study found that these compounds could inhibit the growth of Mycobacterium tuberculosis effectively, supporting the hypothesis that structural modifications enhance biological activity .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of benzothiazole derivatives. These studies utilize molecular descriptors to correlate chemical structure with biological activity, providing insights into how modifications might enhance efficacy against specific targets .

Comparative Analysis

When compared to other known benzothiazole derivatives, this compound shows unique properties:

Compound Antitumor Activity Antibacterial Activity
4-(Dimethylamino)-N-(3-methyl-6-nitro...)HighModerate
2-amino-6-methylbenzothiazoleModerateHigh
5-nitro-1,2-benzothiazol-3-amineLowHigh

This table illustrates that while the target compound demonstrates significant antitumor potential, its antibacterial properties are moderate compared to other derivatives .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns consistent with the benzothiazole-amide scaffold .
  • Infrared (IR) Spectroscopy : Identification of characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography (if applicable): For unambiguous structural determination, particularly to confirm the Z/E configuration of the imine bond .

How can researchers optimize reaction yields and minimize byproducts during synthesis?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates and reduce side reactions .
  • Catalytic Additives : Introduce mild acid catalysts (e.g., glacial acetic acid) during cyclization steps to accelerate reaction rates without degrading sensitive functional groups .
  • Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products .

What mechanistic insights exist for the biological activity of this compound, and how can conflicting data across studies be resolved?

Q. Advanced

  • Hypothesized Mechanisms : The dimethylamino and nitro groups may enhance binding to enzymes (e.g., kinases) via hydrogen bonding and π-π stacking. However, empirical validation through enzyme inhibition assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) is critical to confirm targets .
  • Resolving Contradictions :
    • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, buffer systems).
    • Orthogonal Validation : Use surface plasmon resonance (SPR) alongside fluorescence polarization to cross-verify binding affinities .
    • Meta-Analysis : Evaluate structural analogs (e.g., ) to identify substituent-dependent activity trends .

What computational approaches are effective in predicting this compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced

  • Molecular Docking : Simulate interactions with putative targets (e.g., benzothiazole-binding proteins) using software like AutoDock Vina. Focus on the nitro group’s role in electron-deficient binding pockets .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • MD Simulations : Assess solvation dynamics and membrane permeability using force fields (e.g., CHARMM) to guide formulation strategies .

How can researchers design robust experiments to evaluate this compound’s environmental impact or degradation pathways?

Q. Advanced

  • Experimental Design :
    • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers to simulate photolysis, with LC-MS monitoring .
    • Biotic Degradation : Use soil microcosms or microbial consortia to assess metabolic breakdown products .
  • Analytical Workflow : Combine high-resolution LC-QTOF-MS with isotopic labeling to trace degradation intermediates and pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.